Comprehensive Physicochemical and Methodological Profiling of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene
Comprehensive Physicochemical and Methodological Profiling of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene
Executive Summary
As a Senior Application Scientist, I frequently encounter complex aromatic building blocks that serve as linchpins in advanced drug development and materials science. 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (also known as 4-ethynyl-1-isopropoxy-2-methoxybenzene) is a highly versatile terminal alkyne. Its unique combination of a reactive ethynyl group and electron-donating alkoxy substituents makes it an exceptional candidate for click chemistry and palladium-catalyzed cross-coupling reactions. This technical guide provides an authoritative breakdown of its physicochemical properties, mechanistic utility, and a field-proven, self-validating protocol for its application in organic synthesis.
Structural and Physicochemical Properties
Understanding the foundational metrics of a compound is critical for accurate stoichiometric calculations and predicting its behavior in various solvent systems. The target compound features a benzene ring substituted with a methoxy group, an isopropoxy (propan-2-yloxy) group, and a terminal alkyne.
Based on established chemical databases, the quantitative properties of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene are summarized below[1][2]:
| Property | Value | Structural Implication |
| Molecular Formula | C₁₂H₁₄O₂ | Defines the stoichiometric baseline for reaction equivalents. |
| Molecular Weight | 190.24 g/mol | Used for precise molarity and yield calculations. |
| CAS Registry Number | 218903-25-4 | Ensures accurate procurement and literature tracking. |
| Hydrogen Bond Acceptors | 2 (Ether Oxygens) | Enhances solubility in polar aprotic solvents (e.g., DMF, THF). |
| Hydrogen Bond Donors | 0 | Dictates its hydrophobic nature; highly soluble in organic phases. |
Mechanistic Reactivity & Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The terminal alkyne is a classic participant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-couplings. Meanwhile, the methoxy and isopropoxy groups serve a dual purpose:
-
Electronic Activation: They are strong electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic ring.
-
Steric Tuning: The bulky isopropoxy group provides steric hindrance, which can dictate regioselectivity in subsequent electrophilic aromatic substitutions.
Caption: Functional group reactivity profile of the target compound.
Field-Proven Experimental Workflow: Sonogashira Cross-Coupling
To demonstrate the utility of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, I have outlined a self-validating protocol for its Sonogashira cross-coupling with an aryl halide. This protocol is designed with built-in causality—explaining why each step is performed—and continuous validation checks to ensure scientific integrity.
Step-by-Step Methodology
-
System Preparation & Degassing (Causality: Prevent Homocoupling)
-
Action: Dissolve 1.0 equivalent (eq) of the alkyne (190.24 mg, 1.0 mmol) and 1.1 eq of the chosen aryl halide in 5 mL of anhydrous Tetrahydrofuran (THF) and 5 mL of Triethylamine (Et₃N). Rigorously degas the solution using three freeze-pump-thaw cycles.
-
Causality: Oxygen must be excluded because trace O₂ promotes the copper-catalyzed Glaser-Hay oxidative homocoupling of the terminal alkyne, which would consume the starting material and drastically reduce the yield of the desired cross-coupled product.
-
-
Catalyst Initiation (Causality: Transmetalation Acceleration)
-
Action: Under a nitrogen atmosphere, add 0.05 eq of Pd(PPh₃)₄ and 0.10 eq of CuI.
-
Causality: The Pd catalyst undergoes oxidative addition with the aryl halide. CuI reacts with the terminal alkyne in the presence of the Et₃N base to form a highly nucleophilic copper acetylide intermediate. This intermediate rapidly transmetalates to the palladium center, driving the catalytic cycle forward .
-
-
In-Process Validation (Self-Validating Step)
-
Action: Stir the reaction at room temperature. After 2 hours, extract a 0.1 mL aliquot, quench with aqueous NH₄Cl, and extract with Ethyl Acetate (EtOAc). Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc, 8:2).
-
Validation: The starting alkyne is highly lipophilic and will show a high Retention factor (Rf). The disappearance of this UV-active spot and the emergence of a new, lower-Rf spot confirms successful conversion. Do not proceed to the isolation step until this validation is met.
-
-
Quench and Isolation
-
Action: Once TLC confirms completion, quench the bulk reaction with saturated aqueous NH₄Cl to neutralize the amine base and solubilize copper salts. Extract the aqueous layer three times with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Caption: Self-validating Sonogashira cross-coupling workflow.
Analytical Validation & Quality Control
To ensure absolute trustworthiness in your synthetic pipeline, the isolated 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (or its derivatives) must be analytically verified. Below is a summary table of the expected quantitative spectral data for the pure starting material:
| Analytical Method | Expected Signal / Value | Diagnostic Significance |
| ESI-MS (Positive Mode) | m/z 191.25[M+H]⁺ | Confirms the exact molecular weight of 190.24 g/mol . |
| FT-IR Spectroscopy | ~3300 cm⁻¹ (sharp) | Validates the presence of the terminal alkyne C-H stretch. |
| FT-IR Spectroscopy | ~2100 cm⁻¹ (weak) | Validates the alkyne C≡C triple bond stretch. |
| ¹H NMR (CDCl₃, 400 MHz) | ~3.00 ppm (s, 1H) | Confirms the terminal alkyne proton. |
| ¹H NMR (CDCl₃, 400 MHz) | ~4.60 ppm (heptet, 1H) | Confirms the methine proton of the isopropoxy group. |
By adhering to these self-validating checks and understanding the causal mechanisms behind the compound's reactivity, researchers can leverage 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene to its maximum potential in drug discovery and materials engineering.
References
-
Organic Chemistry Portal . "Sonogashira Coupling". Available at:[Link]
- ChemicalBook. "4-ethynyl-1-isopropoxy-2-methoxybenzene | 218903-25-4".
- Accel Scientific. "218903-25-4. 4-Ethynyl-2-isopropoxy-1-methoxybenzene".
